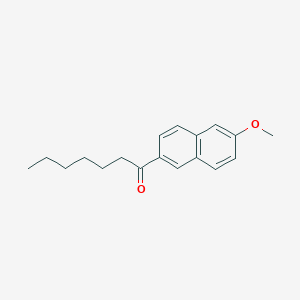

1-(6-Methoxynaphthalen-2-yl)heptan-1-one

Descripción

1-(6-Methoxynaphthalen-2-yl)heptan-1-one (CAS: 53526-25-3) is a naphthyl ketone with the molecular formula C₁₈H₂₂O₂ and a molecular weight of 270.37 g/mol . It features a heptanone chain attached to a 6-methoxynaphthalen-2-yl group, making it a key intermediate in organic synthesis, particularly for pharmaceuticals like indole derivatives used as plasminogen activator inhibitors . Its synthesis often involves Friedel-Crafts acylation or multi-step reactions starting from 6-methoxy-2-acetonaphthone .

Propiedades

IUPAC Name |

1-(6-methoxynaphthalen-2-yl)heptan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O2/c1-3-4-5-6-7-18(19)16-9-8-15-13-17(20-2)11-10-14(15)12-16/h8-13H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHVTYNUOGDMEKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)C1=CC2=C(C=C1)C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60435016 | |

| Record name | 6-Methoxy-2-heptanonaphthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53526-25-3 | |

| Record name | 6-Methoxy-2-heptanonaphthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 1-(6-Methoxynaphthalen-2-yl)heptan-1-one involves the reaction of 2-methoxy-6-naphthaldehyde with hexylmagnesium bromide in tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere at a temperature range of -20°C to +20°C. The resulting solution is then treated with 1-methyl-4-piperidone and heated to 65°C. The final product is obtained after cooling and acidification with hydrochloric acid .

Industrial Production Methods

Industrial production of 1-(6-Methoxynaphthalen-2-yl)heptan-1-one typically involves bulk manufacturing and custom synthesis. The compound is produced in large quantities and is available for research and commercial use .

Análisis De Reacciones Químicas

Types of Reactions

1-(6-Methoxynaphthalen-2-yl)heptan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the process.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

1-(6-Methoxynaphthalen-2-yl)heptan-1-one has a wide range of scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.

Biology: Studied for its potential biological activities, including anti-tumor properties.

Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.

Industry: Used in the production of fragrances and as an intermediate in the synthesis of other chemicals.

Mecanismo De Acción

The mechanism of action of 1-(6-Methoxynaphthalen-2-yl)heptan-1-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to upregulate the expression of Nur77, an orphan nuclear receptor, leading to apoptosis in cancer cells . The compound’s effects are mediated through the activation of specific signaling pathways and the modulation of gene expression.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Variation in Aliphatic Chain Length

(a) Shorter-Chain Analogs

- 1-(6-Methoxynaphthalen-2-yl)ethan-1-one (CAS: 2700-47-2): This analog has a two-carbon chain (ethanone) instead of heptanone. The shorter chain reduces molecular weight (228.28 g/mol) and lipophilicity (predicted lower LogP), enhancing volatility. It is used in biocatalytic enantioselective oxidation studies with Candida parapsilosis .

- 1-(6-Methoxynaphthalen-2-yl)propan-1-one (CAS: 2700-47-2) :

With a three-carbon chain, this compound balances moderate lipophilicity and reactivity. It serves as a precursor in anti-tumor semicarbazide derivatives .

(b) Longer-Chain Derivatives

The heptanone chain in the target compound increases steric bulk and lipophilicity (estimated LogP ~3.12), favoring membrane permeability in drug design .

Substituents on the Aromatic System

(a) Naphthyl vs. Phenyl Systems

- Such compounds are less common in anti-tumor applications but serve as intermediates in fine chemical synthesis .

- 1-(1,4-Dihydroxynaphthalen-2-yl)heptan-1-one :

Hydroxyl groups replace methoxy substituents, increasing polarity and hydrogen-bonding capacity. This derivative exhibits a melting point of 157–159°C and UV absorption at 390 nm, suggesting photochemical applications .

(b) Functional Group Modifications

- 2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one :

The morpholine group introduces nitrogen-based polarity, improving aqueous solubility. This structural variation is relevant in pharmacological studies for enhanced bioavailability .

(b) Enzyme Inhibition

In contrast, the target compound is utilized in synthesizing indole derivatives (e.g., 1-Benzyl-2-(6-methoxynaphthalen-2-yl)-3-pentyl-1H-indole ) via reactions with hydrazines. Longer aliphatic chains may slow reaction kinetics but improve product stability .

Actividad Biológica

1-(6-Methoxynaphthalen-2-yl)heptan-1-one, a compound characterized by its methoxynaphthalene moiety, has garnered attention for its potential biological activities, particularly in the realms of oncology and pharmacology. This article examines the biological activity of this compound, focusing on its synthesis, mechanisms of action, and effects on various biological systems.

Synthesis of 1-(6-Methoxynaphthalen-2-yl)heptan-1-one

The synthesis of 1-(6-Methoxynaphthalen-2-yl)heptan-1-one typically involves several steps, including the reaction of 6-methoxy-2-acetonaphthone with appropriate reagents to form the desired product. The following table summarizes key steps in the synthesis:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 6-methoxy-2-acetonaphthone + DMF-DMA | Reflux | 91% |

| 2 | Ethyl acetoacetate + Acetic acid | Reflux | 57% |

| 3 | Lithium aluminum hydride (LiAlH4) | Reflux | 42% |

These processes yield intermediates that undergo further transformations to produce the target compound.

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds related to 1-(6-Methoxynaphthalen-2-yl)heptan-1-one. Specifically, derivatives have been tested against various cancer cell lines, including A549 (lung), HepG2 (liver), and MCF-7 (breast) cells. The following findings summarize the biological activity:

- Cell Proliferation Inhibition : Compounds exhibiting structural similarities to 1-(6-Methoxynaphthalen-2-yl)heptan-1-one have shown significant inhibition of cell proliferation in vitro.

- Mechanism of Action : The mechanism involves apoptosis induction through upregulation of Nur77 expression, leading to cell cycle arrest at the G2/M phase and cleavage of PARP (Poly ADP-ribose polymerase), indicating apoptosis activation .

- Toxicity Profiles : Comparative toxicity studies indicate that while some derivatives exhibit strong cytotoxicity against cancer cells, they may also affect normal cell lines, necessitating further investigation into their selectivity and safety profiles .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Specific interactions with enzymes involved in metabolic pathways suggest that it may modulate various biological processes, although detailed mechanistic studies are still required to elucidate these effects fully.

Pharmacological Potential

The pharmacological implications of 1-(6-Methoxynaphthalen-2-yl)heptan-1-one extend beyond oncology. Its structural characteristics allow for exploration in areas such as anti-inflammatory and antimicrobial activities. Research continues to explore its broader pharmacological effects and therapeutic applications.

Study on Antitumor Activity

A recent study evaluated a series of compounds related to 1-(6-Methoxynaphthalen-2-yl)heptan-1-one for their anti-tumor efficacy:

- Compound Tested : A derivative structurally similar to 1-(6-Methoxynaphthalen-2-yl)heptan-1-one.

- Cell Lines : A549, HepG2, HGC-27, MCF-7.

- Results :

- Significant inhibition of colony formation was observed.

- Induction of apoptosis was confirmed through PARP cleavage assays.

- Flow cytometry revealed G2/M phase arrest in treated cells.

Summary Table of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.